molecular formula C11H15Cl2N B3024589 2-(4-Chlorophenyl)piperidine hydrochloride CAS No. 1172776-65-6

2-(4-Chlorophenyl)piperidine hydrochloride

Cat. No.: B3024589
CAS No.: 1172776-65-6
M. Wt: 232.15 g/mol
InChI Key: POXMBRSBLGHIQE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1172776-65-6 . It has a molecular weight of 232.15 . The IUPAC name for this compound is this compound . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClN.ClH/c12-10-6-4-9 (5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid powder at room temperature . It has a molecular weight of 232.15 . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are a significant focus in medicinal chemistry due to their presence in a variety of therapeutic agents. These compounds, including those with chlorophenyl groups, are studied for their pharmacological potentials in treating numerous conditions, such as neurological disorders, cancer, and infectious diseases. The structural flexibility of piperidine allows for a wide range of biological activities, making these derivatives valuable for drug development and research into new therapeutic mechanisms (Rathi et al., 2016).

Chlorophenols and Environmental Research

Chlorophenols, including compounds structurally related to 2-(4-Chlorophenyl)piperidine hydrochloride, are often studied in the context of environmental science. These studies typically focus on the impact of chlorophenols on ecosystems, their toxicity to aquatic life, and methods for their degradation or removal from the environment. Such research is crucial for understanding the ecological footprint of chlorophenyl compounds and developing strategies to mitigate their effects. The degradation of chlorinated phenols, including those related to the compound of interest, by zero-valent iron and bimetal systems, has been reviewed, highlighting the potential for efficient dechlorination and remediation (Gunawardana et al., 2011).

Safety and Hazards

The safety information for 2-(4-Chlorophenyl)piperidine hydrochloride indicates that it is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can interact with neurotransmitter receptors, affecting signal transduction pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, it can influence gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under ambient conditions but may degrade under extreme conditions. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Toxic or adverse effects at high doses include cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

Properties

IUPAC Name

2-(4-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMBRSBLGHIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589971
Record name 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37656-37-4
Record name 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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